molecular formula C14H15NO3 B13254312 Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13254312
M. Wt: 245.27 g/mol
InChI Key: NGPBSYBIKYZVKE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a cyano group, a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with 4-cyanobenzaldehyde in the presence of a base such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or different esters.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but lacks the dimethyl group.

    Ethyl 3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a methoxy group instead of a cyano group.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C14H15NO3/c1-4-18-13(17)14(2,3)12(16)11-7-5-10(9-15)6-8-11/h5-8H,4H2,1-3H3

InChI Key

NGPBSYBIKYZVKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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